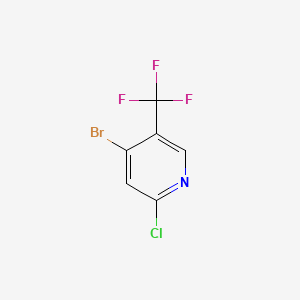

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

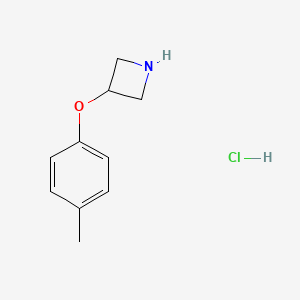

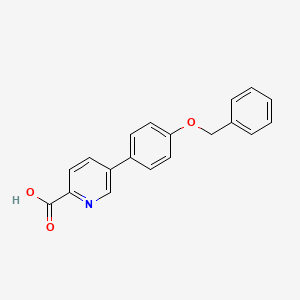

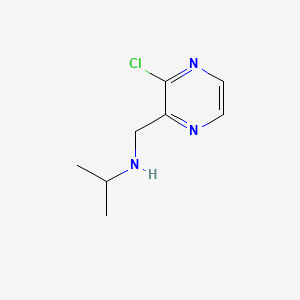

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is characterized by the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is 261.43 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 165 .Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been pivotal in synthesizing various organic scaffolds. One such example involves the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The development of these scaffolds is challenging due to their structural complexity, yet hybrid catalysts facilitate their creation through one-pot multicomponent reactions. This approach highlights the broader catalytic applications for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Environmental and Health Assessments

Research has also been conducted on the environmental and health impacts of related brominated and chlorinated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in flame retardants. These compounds are of interest due to their bioaccumulation and toxicological similarities to other well-studied dioxins and furans. Understanding the behavior of such brominated and chlorinated compounds can inform safety standards and risk assessments for chemicals including 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine (Mennear & Lee, 1994).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motifs derived from or related to 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine play a significant role. For instance, the design of selective inhibitors for p38α MAP kinase, which is crucial for proinflammatory cytokine release, utilizes compounds with substituted imidazole scaffolds. These designs are based on detailed studies of ligand binding to the kinase, showcasing the importance of specific structural features for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Coordination Chemistry and Metal Complexes

The chemistry of pyridine derivatives extends into coordination chemistry, where they form complexes with metals, offering diverse applications from catalysis to materials science. Studies on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes reveal insights into their structures, spectroscopic properties, and potential applications in biological and electrochemical fields (Boča, Jameson, & Linert, 2011).

Agrochemical Research

Pyridine-based compounds, including those related to 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, are crucial in developing agrochemicals such as fungicides, insecticides, and herbicides. The Intermediate Derivatization Methods review emphasizes the role of such compounds in discovering novel lead compounds for agrochemical applications, highlighting the importance of efficient discovery processes to meet market demands (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGXLKGGFMPUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)